Product packaging for Bicyclo[2.1.0]pent-2-en-5-one(Cat. No.:CAS No. 54166-57-3)

Bicyclo[2.1.0]pent-2-en-5-one

Cat. No.: B14633462
CAS No.: 54166-57-3
M. Wt: 80.08 g/mol
InChI Key: LLBKWGOFEXFBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.1.0]pent-2-en-5-one (CID 71441751) is a high-value, strained organic compound with the molecular formula C5H4O . It features a bicyclic scaffold comprising fused cyclopropane and cyclobutane rings, with a ketone group on the bridgehead carbon, creating significant molecular strain and unique reactivity. This structure is of profound interest in theoretical and physical organic chemistry for studying fundamental concepts such as antiaromaticity in homoaromatic systems, pyramidal carbon inversion, and reaction kinetics in highly strained molecules . Researchers utilize this compound and its analogs, like Bicyclo[2.1.0]pent-2-ene, as critical intermediates to explore novel reaction pathways, including ring-opening and rearrangement reactions, and as a precursor in the theoretical design of exotic carbon cages such as pyramidane . Available for research use only, this product is intended for qualified laboratory research professionals and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this reagent with appropriate precautions, considering the potential high reactivity inherent to its strained framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O B14633462 Bicyclo[2.1.0]pent-2-en-5-one CAS No. 54166-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54166-57-3

Molecular Formula

C5H4O

Molecular Weight

80.08 g/mol

IUPAC Name

bicyclo[2.1.0]pent-2-en-5-one

InChI

InChI=1S/C5H4O/c6-5-3-1-2-4(3)5/h1-4H

InChI Key

LLBKWGOFEXFBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C2=O

Origin of Product

United States

Synthetic Strategies for Bicyclo 2.1.0 Pent 2 En 5 One and Its Analogues

Photochemical Approaches to Bicyclo[2.1.0]pentene Scaffolds

Photochemistry offers a powerful toolbox for the construction of strained ring systems, and the synthesis of bicyclo[2.1.0]pentene derivatives is no exception. The input of light energy allows for the formation of high-energy intermediates that can undergo unique cyclization reactions not readily accessible through thermal means.

Photolysis-Induced Ring Closure Reactions (e.g., from Cyclopentadiene)

The photochemical ring closure of 1,3-dienes to form cyclobutene (B1205218) derivatives is a well-established reaction. orgsyn.org This principle has been extended to the synthesis of the bicyclo[2.1.0]pentene core from substituted cyclopentadienones. A notable example is the photolysis of 2,3,5-tri-tert-butylcyclopentadienone, which upon irradiation, does not directly yield the target bicyclic ketone but rather forms 1,2,3-tri-tert-butylbicyclo[2.1.0]pent-2-en-5-one as a transient intermediate. thieme-connect.de This intermediate is subsequently converted to tri-tert-butylcyclobutadiene through further photolysis. thieme-connect.de The initial step of this process is a photochemical electrocyclization, demonstrating the utility of light-induced intramolecular reactions to forge the strained bicyclo[2.1.0]pentane framework.

The general transformation can be represented as follows:

Starting MaterialProduct (Intermediate)Conditions
2,3,4-Tri-tert-butylcyclopenta-2,4-dienone1,2,3-Tri-tert-butylthis compoundPhotolysis at -196 °C in a Rigisolv matrix

This table illustrates the photochemical conversion of a substituted cyclopentadienone to a this compound derivative as a key intermediate.

Intermolecular Photocycloaddition of Cyclopropenes to Alkenes

The intermolecular [2+2] photocycloaddition between a cyclopropene (B1174273) and an alkene provides a direct route to the bicyclo[2.1.0]pentane skeleton. This reaction involves the photochemical excitation of one of the components, leading to a stepwise or concerted cycloaddition. The stereochemistry of the resulting bicyclic product is often dictated by the stereochemistry of the starting alkene. This method has been successfully employed for the synthesis of highly functionalized bicyclo[2.1.0]pentanes through a two-step sequence involving an initial silver- or gold-catalyzed cyclopropenation of an alkyne, followed by the intermolecular [2+2] photocycloaddition with an electron-deficient alkene. researchgate.net

Photosensitized Cycloaddition Methodologies

In many cases, direct irradiation of the reactants may not be efficient or may lead to undesired side reactions. Photosensitized cycloaddition offers an alternative pathway where a sensitizer molecule absorbs the light energy and then transfers it to one of the reactants, promoting it to an excited triplet state. This triplet-state species can then undergo the desired cycloaddition. For instance, the reaction between cyclopropenes and electron-deficient olefins to form bicyclo[2.1.0]pentane derivatives can be achieved through photosensitization by triplet-triplet transfer. researchgate.net This approach often provides better control over the reaction and can lead to different stereochemical outcomes compared to direct irradiation. A regioselective [2+2] cycloaddition of a cyclopropene has been developed using blue LED irradiation in the presence of a commercially available photocatalyst that acts as a triplet-sensitizer. researchgate.net

Thermal and Catalytic Routes for Bicyclo[2.1.0]pentane Derivatives

While photochemical methods are prevalent, thermal and catalytic strategies also provide viable pathways to the bicyclo[2.1.0]pentane core, often through rearrangement or metal-mediated bond formation.

Ring Contraction from Bicyclo[3.1.0]hexan-2-one Precursors

A classic approach to the synthesis of strained ring systems is through the rearrangement of larger, more stable precursors. The ring contraction of bicyclo[3.1.0]hexan-2-one derivatives has been shown to be an effective method for the preparation of bicyclo[2.1.0]pentane derivatives. rsc.org This transformation is typically achieved by converting the bicyclo[3.1.0]hexan-2-one into a 3-diazo derivative, which upon thermal decomposition, extrudes nitrogen and undergoes a Wolff rearrangement followed by ring contraction to yield various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.org

A summary of this synthetic sequence is presented below:

PrecursorIntermediateProduct
Bicyclo[3.1.0]hexan-2-one3-Diazo-bicyclo[3.1.0]hexan-2-oneEsters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid

This table outlines the key steps in the synthesis of bicyclo[2.1.0]pentane derivatives via the ring contraction of a bicyclo[3.1.0]hexan-2-one precursor.

Metal-Catalyzed Cyclopropanation Approaches (e.g., Rhodium(II) Catalysis)

Transition metal catalysis offers a powerful and versatile platform for the construction of complex molecular architectures. In the context of bicyclo[2.1.0]pentane synthesis, rhodium(II) catalysis has been particularly effective. For instance, the intramolecular cyclopropanation of δ,ε-unsaturated β,β-difluoro-α-diazo esters catalyzed by rhodium(II) complexes leads to the formation of bicyclo[2.1.0]pentane ring systems. researchgate.net In this reaction, the rhodium catalyst facilitates the decomposition of the diazo compound to generate a rhodium carbene intermediate, which then undergoes an intramolecular C-H insertion or cyclopropanation to form the bicyclic product. This method provides a convergent and modular approach to functionalized housanes. researchgate.net

CatalystSubstrateProduct Type
Rhodium(II) complexesδ,ε-Unsaturated β,β-difluoro-α-diazo estersBicyclo[2.1.0]pentane derivatives

This table highlights the use of Rhodium(II) catalysis in the synthesis of bicyclo[2.1.0]pentane systems from unsaturated diazo esters.

Stereoselective Catalytic Synthesis of Polysubstituted Housanes

A significant advancement in the synthesis of complex housane structures is the development of a highly stereoselective, catalytic strategy for producing polysubstituted housanes. This method is capable of constructing molecules with up to three contiguous all-carbon-quaternary centers, a challenging feat in stereoselective synthesis. nih.govorgsyn.org The reaction operates under mild conditions, utilizing visible light and an organic dye as a photocatalyst. nih.govenamine.net This approach has demonstrated a broad substrate scope, highlighting its versatility. nih.govenamine.net

The development of this photocatalytic method provides a valuable tool for accessing C(sp3)-rich scaffolds, which are of great interest in pharmaceutical and drug discovery programs. nih.gov The strain within the housane framework can be harnessed for further synthetic transformations, as demonstrated by the post-synthetic diversification of the products through a strain-release driven diastereospecific 1,2-ester migration. This allows for the rapid synthesis of functionalized bicyclic imides. nih.govorgsyn.org

Key features of this stereoselective catalytic synthesis include:

High Stereoselectivity: Enables the formation of multiple and contiguous all-carbon-quaternary centers. nih.gov

Mild Reaction Conditions: Utilizes visible light and an organic photocatalyst. nih.govenamine.net

Broad Substrate Scope: Tolerant to a diverse range of functional groups on the starting materials. nih.govenamine.net

Synthetic Utility: The strained products can be further functionalized through strain-release-driven rearrangements. nih.gov

Catalyst SystemReaction ConditionsKey Feature
Organic Dye PhotocatalystVisible LightHigh stereoselectivity in forming polysubstituted housanes.

Synthesis of Heteroatomic Analogues

The incorporation of heteroatoms into the bicyclo[2.1.0]pentane framework leads to the formation of novel analogues with unique chemical properties. Notable examples include thia-bicyclo[2.1.0]pentenes and the trigermabicyclo[2.1.0]pent-2-en-5-ylium cation.

Thia-bicyclo[2.1.0]pentenes

The synthesis of 5-thia derivatives of bicyclo[2.1.0]pentene has been achieved through the photochemical conversion of substituted thiophenes. This method provides a route to introduce a sulfur atom into the bicyclic core, offering the potential for further chemical manipulation and investigation of the resulting compound's properties.

Trigermabicyclo[2.1.0]pent-2-en-5-ylium

A significant achievement in the synthesis of heteroatomic housane analogues is the preparation of the first isolable bishomocyclopropenylium ion containing a heavier group 14 element, 1,4,5-trigermabicyclo[2.1.0]pent-2-en-5-ylium. This stable cationic species was synthesized through the dehalogenation of 5-bromo-2-phenyl-1,4,5-tris(tri-tert-butylsilyl)-1,4,5-trigermabicyclo[2.1.0]pent-2-ene. The reaction was carried out using [Et₃Si(benzene)]⁺·TPFPB⁻ in benzene at room temperature, where TPFPB⁻ is tetrakis(pentafluorophenyl)borate.

The structure of this bishomoaromatic germyl (B1233479) cation was confirmed by X-ray crystallographic analysis and NMR spectroscopy, which provided evidence for its nonclassical structure in solution. Theoretical calculations also supported the bishomoaromatic character of the cation.

Heteroatomic AnalogueSynthetic PrecursorReagent
Thia-bicyclo[2.1.0]penteneSubstituted ThiopheneLight (photochemical reaction)
Trigermabicyclo[2.1.0]pent-2-en-5-ylium5-bromo-2-phenyl-1,4,5-tris(tri-tert-butylsilyl)-1,4,5-trigermabicyclo[2.1.0]pent-2-ene[Et₃Si(benzene)]⁺·TPFPB⁻

Reaction Mechanisms and Reactivity of Bicyclo 2.1.0 Pent 2 En 5 One Systems

Thermal Rearrangements and Isomerizations

The thermal behavior of bicyclo[2.1.0]pent-2-en-5-one and its derivatives is dominated by processes that alleviate the significant strain energy of the bicyclic system. These rearrangements primarily involve the cleavage of the weak central C1-C4 bond, leading to valence isomerization, sigmatropic shifts, and other ring-opening pathways.

One of the principal thermal reactions of this compound is its unimolecular valence isomerization to the highly reactive and often transient cyclopentadienone. This transformation is a concerted electrocyclic ring-opening reaction. The gas-phase unimolecular isomerization of the parent hydrocarbon, bicyclo[2.1.0]pent-2-ene, to cyclopentadiene (B3395910) has been studied spectrophotometrically, revealing the kinetics of this process. rsc.org The rate constants for this isomerization fit the Arrhenius equation, providing insight into the activation energy required to overcome the strain of the bicyclic system. rsc.org

Computational studies using DFT and high-level ab initio methods have further elucidated the mechanism of this isomerization. capes.gov.br These studies indicate that the process is concerted and proceeds through a transition state with significant biradical character. capes.gov.br The activation enthalpy for the rearrangement of bicyclo[2.1.0]pent-2-ene to cyclopentadiene has been calculated to be in good agreement with experimental values, underscoring the predictive power of these theoretical models. capes.gov.br

Isomerization ReactionActivation Enthalpy (kcal/mol)Method
Bicyclo[2.1.0]pent-2-ene to Cyclopentadiene25.5CR-CCSD(T) (Computational)
Bicyclo[2.1.0]pent-2-ene to Cyclopentadiene26.88 ± 0.32Experimental (Gas-phase kinetics) rsc.org

This table presents a comparison of computationally predicted and experimentally determined activation enthalpies for the valence isomerization.

In addition to valence isomerization, bicyclo[2.1.0]pentane systems can undergo sigmatropic rearrangements, often referred to as "walk" rearrangements. wikipedia.orghcpgcollege.edu.in These reactions involve the migration of a group around the molecular framework. In the context of substituted bicyclo[2.1.0]pent-2-enes, a thermal "walk" rearrangement has been observed, competing with the electrocyclic ring-opening to cyclopentadienes. sci-hub.se This process can be formally described as a wikipedia.orgorgsyn.org-sigmatropic shift. The migration of a divalent group, which is part of a three-membered ring in a bicyclic molecule, is a common feature of these rearrangements. wikipedia.org

Mechanistic studies of these "walk" rearrangements in substituted bicyclo[2.1.0]pent-2-enes have provided detailed insights into the reaction pathway. For instance, the rearrangements of 1,5-dimethyl- and 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylates and -carbonitriles occur at relatively low temperatures (e.g., 0 °C). sci-hub.se This facile rearrangement is attributed not only to the resonance stabilization of an aromatic transition state but also significantly to the anomalously high ground-state enthalpy of the bicyclopentene system. sci-hub.se

Computational studies, such as MCSCF studies on the parent bicyclo[2.1.0]pent-2-ene, have been instrumental in analyzing the transition state of these "walk" rearrangements. acs.org These theoretical investigations help to understand the electronic structure and energetics of the transition state, providing a deeper understanding of the reaction mechanism. Theoretical studies on related systems, such as the wikipedia.orgorgsyn.org carbon sigmatropic rearrangements of vinylcyclobutanes, support the involvement of transient diradical structures on relatively flat potential energy surfaces. researchgate.net

A key feature of these sigmatropic "walk" rearrangements is their stereospecificity. The thermal rearrangements of substituted bicyclo[2.1.0]pent-2-enes proceed with inversion of configuration at the migrating carbon atom (C-5), as predicted by the Woodward-Hoffmann rules. sci-hub.se This stereochemical outcome is a hallmark of a concerted pericyclic reaction. The stereoselectivity of sigmatropic rearrangements is a critical aspect, and understanding these outcomes is essential for predicting the structure of the reaction products. fiveable.me The concerted nature of these reactions, involving simultaneous bond breaking and formation, leads to high stereoselectivity. fiveable.me

RearrangementTemperature (°C)Activation Free Energy (ΔG‡) (kcal/mol)Stereochemistry
4a5a 021.7Inversion at C-5 sci-hub.se
4b5b 024.8Inversion at C-5 sci-hub.se
6a7a 021.9Inversion at C-5 sci-hub.se

This table summarizes the activation parameters and stereochemical outcome for the "walk" rearrangement of various substituted bicyclo[2.1.0]pent-2-enes (structures as defined in the source). sci-hub.se

The high strain energy of the bicyclo[2.1.0]pentane skeleton makes ring-opening reactions a predominant feature of its chemistry. The cleavage of the central C1-C4 bond is a common initial step in these transformations. nih.gov The thermal rearrangements of spiro bicyclo[2.1.0]pentane-5,2'-methylenecyclopropanes, for example, are initiated by the cleavage of this bridge bond. nih.gov

Computational studies have explored the energetics of various ring-opening pathways. For instance, the isomerization of bicyclo[2.1.0]pentane to cyclopentene (B43876) and 1,4-pentadiene (B1346968) has been investigated using high-level electronic structure calculations. rsc.org These studies help to rationalize the experimental observations and provide a quantitative understanding of the energy landscape of these reactions. The ring-opening of bicyclo[2.1.0]pent-2-ene to cyclopentadiene is a disrotatory process, which is thermally allowed despite orbital symmetry rules predicting a conrotatory pathway, a phenomenon attributed to the geometric constraints of the bicyclic system. chemrxiv.org

Sigmatropic "Walk" Rearrangements (e.g., 1,3-Sigmatropic Shifts)

Photochemical Reactions

The photochemistry of bicyclo[2.1.0]pentane derivatives offers alternative reaction pathways that are often distinct from their thermal counterparts. Photochemical reactions can lead to the formation of different isomers or products through electronically excited states.

The photochemical reactions of bicyclo[2.1.0]pentane with various reagents such as bromine, bromotrichloromethane (B165885), and t-butyl hypochlorite (B82951) have been investigated. rsc.org These reactions often proceed via radical mechanisms. For example, abstraction of a hydrogen atom from the C4 position by radicals leads to the formation of a bicyclopentyl (B158630) radical, which is not directly observed but is believed to rearrange rapidly by fission of the C1-C4 bond to form a cyclopent-3-enyl radical. rsc.org

Furthermore, bicyclo[2.1.0]pentane derivatives can be synthesized through photochemical methods. For instance, the irradiation of cyclopentadiene derivatives can lead to the formation of the bicyclo[2.1.0]pent-2-ene skeleton. orgsyn.org The photocycloaddition of cyclopropenes to olefins can also yield bicyclo[2.1.0]pentane derivatives. cdnsciencepub.com These photochemical syntheses often involve triplet-triplet energy transfer and can be highly stereoselective. researchgate.net

ReactantReagentProduct TypeMechanism
Bicyclo[2.1.0]pentaneBrCCl3, (t-BuO)2Cyclopent-3-enyl derivativesRadical H-abstraction followed by ring opening rsc.org
CyclopentadieneUV lightBicyclo[2.1.0]pent-2-enePhotochemical ring closure orgsyn.org
Cyclopropenes + OlefinsUV lightBicyclo[2.1.0]pentane derivativesPhotocycloaddition cdnsciencepub.com

This table provides an overview of some key photochemical reactions involving the bicyclo[2.1.0]pentane system.

Photoinduced Isomerizations

While thermal isomerizations of bicyclo[2.1.0]pentene systems to cyclopentadiene are well-documented, proceeding through a biradical mechanism, photoinduced isomerizations also play a crucial role in the chemistry of these compounds. rsc.orgacs.org The gas-phase unimolecular isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene has been studied over a range of temperatures and pressures, with the rate constants fitting the Arrhenius equation, suggesting a transition state that can be modeled as a biradical. rsc.org Computational studies have predicted that the ring opening of the highly strained cis-bicyclo[2.1.0]pent-2-ene favors an anti-Woodward-Hoffmann disrotatory path. researchgate.net

In the context of bicyclo[2.2.2]oct-5-en-2-ones containing both α,β- and β,γ-enone chromophores, photochemical reactions have been shown to induce a regioselective 1,5-phenyl migration, leading to the formation of exceptionally stable vinyl ketenes. beilstein-journals.org This type of photoinduced rearrangement highlights the diverse pathways available to complex bicyclic systems upon irradiation.

Intermolecular Photocycloadditions and Charge-Transfer Complexes

Bicyclo[2.1.0]pentane derivatives can be synthesized through the direct irradiation of charge-transfer complexes formed between cyclopropenes and electron-deficient olefins. cdnsciencepub.com For instance, the irradiation of the charge-transfer complex between 3,3-dimethyl-1,2-diphenylcyclopropene or 1,2,3-triphenylcyclopropene (B100754) and dimethyl fumarate (B1241708) or maleic anhydride (B1165640) results in the formation of bicyclo[2.1.0]pentane cycloadducts. cdnsciencepub.com These reactions can also be photosensitized through triplet-triplet energy transfer. cdnsciencepub.com

Furthermore, intermolecular photocycloaddition reactions have been observed between chloranil (B122849) and various alkenes, including norbornene and cyclopentene, leading to novel product formations. rsc.org A stereoselective, catalytic strategy for synthesizing polysubstituted housanes (bicyclo[2.1.0]pentanes) involves an intermolecular [2+2] photocycloaddition reaction with electron-deficient alkenes, utilizing blue LED irradiation and a photocatalyst as a triplet-sensitizer at low temperatures. researchgate.netacs.org

ReactantsReaction ConditionsProduct TypeKey Findings
3,3-dimethyl-1,2-diphenylcyclopropene and dimethyl fumarateDirect irradiation of charge-transfer complexBicyclo[2.1.0]pentane derivativeReaction proceeds via a charge-transfer complex. cdnsciencepub.com
1,2,3-triphenylcyclopropene and maleic anhydridePhotosensitized (triplet-triplet transfer)Bicyclo[2.1.0]pentane derivativeTriplet-triplet energy transfer is an effective method. cdnsciencepub.com
Aryldiazoacetates and electron-deficient alkenesBlue LED irradiation, photocatalyst, -40°CPolysubstituted housanesHighly stereoselective and regioselective [2+2] cycloaddition. researchgate.netacs.org
Chloranil and norborneneIrradiation in benzeneα,β-unsaturated α,γ-dichloro-γ-lactoneA novel intermolecular photocycloaddition product. rsc.org

Radical Chemistry and Electron Transfer Processes

The strained nature of the bicyclo[2.1.0]pentane skeleton makes it susceptible to reactions involving radical intermediates and electron transfer.

Hydrogen Abstraction and Radical Rearrangements

Photochemical reactions of bicyclo[2.1.0]pentane with reagents such as bromine, bromotrichloromethane, t-butyl hypochlorite, and N-bromosuccinimide have been investigated. rsc.org Radicals like trichloromethyl, t-butoxyl, and succinimidyl abstract hydrogen from the C4 ring. rsc.orgcanada.ca However, the anticipated bicyclopentyl radicals are typically not detected. Instead, they are believed to be transient intermediates that rapidly rearrange through the cleavage of the C(1)–C(4) bond, which is common to both rings, to yield cyclopent-3-enyl radicals. rsc.orgcanada.ca In contrast, bromine and chlorine atoms tend to attack the bridgehead carbon atoms in an SH2 reaction, also leading to the fission of the C(1)–C(4) bond and the formation of 3-halogenocyclopentyl radicals. rsc.org

Homolytic Ring Fission Reactions of Bicyclo[2.1.0]pentyl Radicals

Theoretical studies using the semi-empirical MINDO/3 method have explored the geometries and enthalpies of formation of various bicycloalkyl radicals, including the isomeric bicyclo[2.1.0]pentyl radicals. rsc.org These calculations suggest that for bicyclo[2.1.0]pent-5-yl radicals, ring fission is a favored process. rsc.orgresearchgate.net The primary factor influencing which bond breaks and the rate of this process is the overlap of the singly occupied molecular orbital (SOMO) with the bond targeted for cleavage. rsc.org However, the release of ring strain can sometimes counteract this stereoelectronic effect, as is the case with bicyclo[2.1.0]pent-2-yl radicals. rsc.org When the SOMO's overlap with the β,γ bond is hindered, the energy barrier for ring fission is predicted to be high. rsc.org Experimental evidence from electron spin resonance studies on the radical reactions of bicyclo[2.1.0]pentane supports the theoretical prediction of rearrangement via C(1)-C(4) bond fission to form cyclopent-3-enyl radicals. rsc.orgrsc.org

Rearrangement Pathways of Bicyclo[2.1.0]pentane Radical Cations (e.g., 1,2-Shift)

The rearrangement of bicyclo[2.1.0]pentane radical cations has been investigated through computational studies, which have highlighted the importance of hyperconjugation in their reactivity. nih.gov Specifically, density functional theory calculations have been used to study the relationship between hyperconjugation and the 1,2-shift rearrangement of bicyclo[2.1.0]pentane radical cations to cyclopentene radical cations. nih.gov These studies have shown that the endo β-hydrogen on the methylene (B1212753) bridge of housanes exhibits the most significant hyperconjugative interaction. nih.gov This stereoelectronic preference leads to the selective weakening of the endo C-H or C-Me bond, facilitating the sigmatropic migration of the endo substituent to the bridgehead carbon. nih.gov This is in contrast to cyclopropane (B1198618) radical cations, where hyperconjugative interactions are much weaker, and the corresponding 1,2-shift rearrangement does not occur. nih.gov

Cycloaddition and Pericyclic Reactivity

The unique electronic and steric properties of bicyclo[2.1.0]pentene systems make them interesting substrates for cycloaddition and pericyclic reactions. A theoretical analysis of the diastereofacial selectivity in the 1,3-dipolar cycloaddition of formonitrile oxide with bicyclo[2.1.0]pent-2-ene has been conducted. rsc.org This study provides a detailed framework for understanding the geometry and energy differences between the syn and anti transition structures in such reactions. rsc.org

The thermal unimolecular isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene is a classic example of a pericyclic reaction, specifically a disrotatory electrocyclic ring-opening. rsc.org The activation parameters for this process are consistent with a biradical transition state model. rsc.org The energy difference between this orbital symmetry non-allowed process and the allowed conrotatory isomerization of substituted cyclobutenes provides a quantitative measure of the impact of orbital symmetry rules. rsc.org Computational studies have further explored the isomerization of bicyclo[2.1.0]pent-2-ene, confirming its complex mechanistic landscape. google.comrsc.org

Reaction TypeReactantsKey FeaturesReference
1,3-Dipolar CycloadditionBicyclo[2.1.0]pent-2-ene and formonitrile oxideStudy of diastereofacial selectivity; analysis of syn and anti transition structures. rsc.org
Thermal Isomerization (Pericyclic)Bicyclo[2.1.0]pent-2-eneUnimolecular isomerization to cyclopentadiene via a disrotatory ring-opening. rsc.org
[2+2] PhotocycloadditionCyclopropenes and electron-deficient olefinsFormation of bicyclo[2.1.0]pentane derivatives through direct irradiation of charge-transfer complexes. cdnsciencepub.com

[2+2] and Diels-Alder Reactions

The bicyclo[2.1.0]pentane framework can be synthesized via cycloaddition reactions, and the cyclopentadienone portion of the molecule is exceptionally reactive in Diels-Alder reactions.

[2+2] Photocycloadditions: The synthesis of the bicyclo[2.1.0]pentane (housane) skeleton can be achieved through a stepwise approach involving an intermolecular [2+2] photocycloaddition. researchgate.net For instance, cyclopropenes can react with electron-deficient alkenes under blue LED irradiation in the presence of a triplet-sensitizer. researchgate.net These reactions are often highly diastereoselective and proceed with enantioretention when chiral cyclopropenes are used. researchgate.net The mechanism is believed to proceed through a sensitized energy transfer pathway. researchgate.net

Diels-Alder Reactions: The cyclopentadienone core of the title compound is a classic example of a highly reactive, transient species in Diels-Alder reactions. semanticscholar.org Cyclopentadienone itself is so reactive that it rapidly dimerizes via an endo Diels-Alder cycloaddition as soon as it is formed. semanticscholar.org This high reactivity is attributed to its nature as a fleeting intermediate. semanticscholar.org Any derivative with fewer than three substituents is prone to dimerization. semanticscholar.org Consequently, in synthesis, cyclopentadienone derivatives are typically generated in situ and "trapped" with a suitable diene or dienophile to form [4+2] cycloadducts. semanticscholar.org These reactions are noted for being highly diastereo- and regioselective, with yields ranging from moderate to high. semanticscholar.org

Below is an illustrative table of dienophiles used in trapping reactions with in situ generated cyclopentadienones.

Dienophile CategoryExample DienophileTypical OutcomeSelectivity
Electron-rich DienesSubstituted Butadienes[4+2] CycloadductsHigh Regio- and Diastereoselectivity
Strained AlkenesNorbornene[4+2] CycloadductsHigh Selectivity
Electron-deficient AlkenesMaleic Anhydride[4+2] CycloadductsHigh Selectivity

Influence of Antiaromaticity on Dienophilic Reactivity

The exceptional dienophilic reactivity of the cyclopentadienone system is strongly influenced by its electronic structure. The cyclic, planar, conjugated system contains 4 π-electrons, which classifies it as an antiaromatic compound. Antiaromaticity leads to significant electronic destabilization.

This inherent instability provides a strong thermodynamic driving force for reactions that disrupt the 4n π-electron system. nih.gov The Diels-Alder reaction is a particularly effective pathway for achieving this, as it rehybridizes two of the sp² carbons to sp³, breaking the cyclic conjugation and relieving the antiaromatic character. This relief of electronic strain contributes to the low activation energy and high speed of its cycloaddition reactions. semanticscholar.org The reactivity of cyclopentadiene systems can be modulated by substituents at the 5-position, which can influence the system's stability through hyperconjugative aromaticity or antiaromaticity. nih.gov For cyclopentadienone, this antiaromatic character is a dominant factor in its high reactivity as both a diene and a dienophile. semanticscholar.org

Strain-Release Driven Transformations

The bicyclo[2.1.0]pentane skeleton is characterized by substantial ring strain, arising from the fusion of a three-membered and a five-membered ring. This high degree of strain makes these molecules susceptible to transformations that open one of the strained rings, thereby releasing the stored energy.

Computational studies on the parent cis-bicyclo[2.1.0]pent-2-ene predict that its thermal rearrangement is a prime example of a strain-driven process. researchgate.net The high strain favors an electrocyclic ring-opening. researchgate.net This ring-opening is predicted to proceed via a disrotatory pathway, which is formally forbidden by the Woodward-Hoffmann rules for thermal reactions but becomes feasible in this case due to the severe strain of the bicyclic system. researchgate.net This highlights how ring strain can alter expected reaction pathways and serves as the primary driver for the chemical transformations of this scaffold.

Diastereospecific Migrations (e.g., 1,2-Ester Migration)

A key synthetic utility of functionalized bicyclo[2.1.0]pentane systems is their participation in strain-release driven rearrangements. researchgate.net One such notable transformation is a diastereospecific 1,2-ester migration. This process allows for the post-synthetic diversification of the housane core and enables the rapid synthesis of more complex functionalized bicyclic structures, such as bicyclic imides. researchgate.net

The reaction proceeds with high stereochemical control, where the migrating group's movement is directed by the rigid, strained framework. The release of strain provides the thermodynamic impetus for the migration to occur, often under mild conditions. researchgate.net The diastereospecificity arises because the transition state that relieves the most ring strain while minimizing steric interactions is strongly favored.

The table below summarizes key aspects of this transformation based on reported findings. researchgate.net

TransformationKey FeatureDriving ForceOutcome
1,2-Ester MigrationDiastereospecific RearrangementRelease of Ring StrainRapid synthesis of functionalized bicyclic imides

Theoretical and Computational Studies in Bicyclo 2.1.0 Pent 2 En 5 One Research

High-Level Ab Initio and Density Functional Theory (DFT) Calculations

High-level computational methods are essential for accurately describing the nuanced electronic structures of strained ring systems. Methods like Density Functional Theory (DFT), particularly using broken-symmetry unrestricted functionals (e.g., UB3LYP), and high-level ab initio calculations such as Complete Active Space Self-Consistent Field (CASSCF) and Coupled-Cluster (e.g., CR-CCSD(T)) are employed to handle the challenges posed by such molecules, including their significant diradical character in certain states. nih.govege.edu.tr

Computational calculations are used to determine the geometries, energies, and vibrational frequencies of stationary points on the potential energy surface, including ground state minima and transition states. For the related bicyclo[2.1.0]pent-2-ene, DFT and CASSCF calculations have been used to characterize the transition state for its thermal isomerization to cyclopentadiene (B3395910). chemrxiv.org These studies show a first-order saddle point that connects the reactant and product. chemrxiv.org Vibrational frequency calculations confirm the nature of these stationary points, where a minimum has zero imaginary frequencies and a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov While specific high-level studies on bicyclo[2.1.0]pent-2-en-5-one are less common, the same principles apply to characterizing its ground state geometry and the transition states for its potential pericyclic reactions, such as ring-opening to cyclopentadienone.

By mapping the energies of reactants, transition states, and products, computational chemistry elucidates the entire energy landscape of a reaction. For the thermal rearrangement of bicyclo[2.1.0]pent-2-ene (bcp) to cyclopentadiene (cp), a combination of DFT, CASSCF, and coupled-cluster methods has been used to investigate the reaction mechanism. ege.edu.tr These studies confirm a concerted process passing through a transition state with significant biradical character. ege.edu.tr The activation enthalpy for this process was predicted by the CR-CCSD(T) method to be 25.5 kcal/mol, which is in good agreement with experimental values. ege.edu.tr Such computational approaches are vital for understanding why certain pathways are preferred and for predicting the activation barriers that govern reaction rates. Similar methodologies can be applied to this compound to explore its thermal and photochemical reactivity profiles.

Molecular Orbital Theory and Orbital Symmetry Considerations

The reactivity of this compound is heavily governed by the principles of molecular orbital theory, particularly the rules of orbital symmetry conservation in pericyclic reactions.

The Woodward-Hoffmann rules are a cornerstone for predicting the outcomes of pericyclic reactions, such as the electrocyclic ring-opening of the bicyclo[2.1.0]pentene framework. wikipedia.orglibretexts.org The thermal isomerization of bicyclo[2.1.0]pent-2-ene involves the cleavage of one σ-bond and one π-bond, a 4-electron process (4n, where n=1). According to the rules, such a reaction should proceed via a conrotatory motion under thermal conditions. libretexts.org

However, the fused-ring geometry of the bicyclic system makes a conrotatory twist sterically impossible. The reaction is forced to proceed through a disrotatory pathway, which is formally "symmetry-forbidden". chemrxiv.org This symmetry prohibition results in a significant activation energy barrier for the reaction. wikipedia.org The same principle applies to this compound; its thermal electrocyclic ring-opening to cyclopentadienone would also be a symmetry-forbidden disrotatory process.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions
Number of π ElectronsReaction ConditionAllowed Stereochemistry
4n (e.g., 4, 8, 12)Thermal (Δ)Conrotatory
4n (e.g., 4, 8, 12)Photochemical (hν)Disrotatory
4n + 2 (e.g., 2, 6, 10)Thermal (Δ)Disrotatory
4n + 2 (e.g., 2, 6, 10)Photochemical (hν)Conrotatory

A direct consequence of a symmetry-forbidden reaction pathway is that the transition state often possesses significant diradical character. mdpi.com This means that as the central C1-C4 bond in the bicyclo[2.1.0]pentene system breaks, the molecule passes through a state that is not fully closed-shell but has two electrons that are substantially unpaired. ege.edu.tr Computational methods can quantify this diradical nature. For instance, in DFT calculations, high spin contamination in the singlet state is an indicator of a biradicaloid transition state. ege.edu.tr More advanced multiconfigurational methods define diradical character by the weight of the doubly excited configuration in the ground state wavefunction. mdpi.com This diradical nature is a key electronic feature of the transition state for the ring-opening of the bicyclo[2.1.0]pentene core and is crucial for a complete understanding of its reactivity.

Quantitative Assessment of Ring Strain and Electronic Destabilization

The high reactivity of bicyclo[2.1.0]pentane derivatives is fundamentally linked to their immense ring strain. Strain energy is the excess energy a molecule possesses due to non-ideal bond angles, bond lengths, and torsional interactions compared to a strain-free reference compound. swarthmore.edu Computational methods provide a direct route to quantify this strain. By using computational group equivalents, where a strain-free electronic energy is estimated and compared to the result of an electronic structure calculation for the actual molecule, a reliable strain energy can be determined. swarthmore.edu

For the parent hydrocarbon, bicyclo[2.1.0]pent-2-ene, high-level calculations have quantified its substantial strain energy. swarthmore.edu The introduction of an sp²-hybridized carbonyl group at the 5-position in this compound is expected to modulate this value, but the fundamental high-strain nature remains. This stored energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening. acs.orgrsc.org

Table 2: Calculated Strain Energies (kcal/mol) for Bicyclo[2.1.0]pent-2-ene Using Various Computational Methods swarthmore.edu
MethodStrain Energy (kcal/mol)
W1BD68.3
G-468.9
CBS-APNO69.5
CBS-QB368.7
M062X/6-31+G(2df,p)66.8

Calculation of Strain Energies

The fusion of a cyclopropane (B1198618) and a cyclopentenone ring in this compound results in significant ring strain, a key factor governing its stability and chemical behavior. While specific calculations for the strain energy of this compound are not extensively documented in dedicated studies, the strain energies of related bicyclo[2.1.0]pentane and bicyclo[2.1.0]pentene systems have been computationally determined. These studies provide a basis for understanding the energetic penalties associated with this highly constrained framework.

For the parent hydrocarbon, bicyclo[2.1.0]pentane, the strain energy is a composite of the strain from the cyclopropane and cyclobutane (B1203170) rings, further amplified by the fusion of these rings. Computational models have been developed to calculate the strain energies of a wide array of hydrocarbons, including various isomers of bicyclo[2.1.0]pentene. These methods typically involve high-level electronic structure theory to accurately predict the energetic properties of these molecules.

CompoundCalculated Strain Energy (kcal/mol)Computational Method
bicyclo[2.1.0]pent-2-ene68.3W1BD
bicyclo[2.1.0]pent-2-ene68.9G-4
bicyclo[2.1.0]pent-2-ene69.5CBS-APNO
bicyclo[2.1.0]pent-2-ene68.7CBS-QB3

Table 1: Calculated Strain Energies for Bicyclo[2.1.0]pent-2-ene using various computational methods. Data sourced from computational studies on hydrocarbon strain energies.

Computational Probes for Antiaromaticity and Bishomoaromaticity

The electronic structure of this compound, containing a 4π-electron system within the five-membered ring, raises questions about its potential antiaromatic character. Antiaromaticity is a concept used to describe cyclic, planar, conjugated systems with 4n π electrons that are thermodynamically destabilized. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are powerful tools for probing the magnetic criteria of aromaticity and antiaromaticity. A positive NICS value in the center of a ring is indicative of an antiaromatic character.

While direct NICS calculations for this compound are not prominently reported, the concept of bishomoaromaticity has been explored in a related cationic system, 1,4,5-trigermabicyclo[2.1.0]pent-2-en-5-ylium. guidechem.com In this germanium-containing analog, theoretical calculations supported the presence of bishomoaromaticity, where two non-adjacent p-orbitals interact through space, leading to aromatic stabilization. guidechem.com This suggests that the bicyclo[2.1.0]pentene framework can support through-space electronic delocalization.

The potential for bishomoaromaticity or homoantiaromaticity in this compound itself remains an area for further computational investigation. Such studies would be crucial in providing a more complete picture of the electronic nature of this strained ketone.

Studies on Hyperconjugation and Stereoelectronic Effects on Reactivity

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled non-bonding p-orbital or an antibonding π-orbital, can significantly influence the reactivity and stability of a molecule. In the bicyclo[2.1.0]pentane system, stereoelectronic effects arising from hyperconjugation play a crucial role in directing chemical reactions.

A computational study on the 1,2-shift reactivity of bicyclo[2.1.0]pentane radical cations demonstrated the importance of hyperconjugative interactions. nih.gov This study, using density functional theory (DFT), found that the endo C-H bond on the methylene (B1212753) bridge exhibits the largest hyperconjugative interaction. nih.gov This selective weakening of the endo bond, a direct consequence of stereoelectronic preference, facilitates the sigmatropic migration of the endo substituent to the bridgehead carbon. nih.gov

While this research was conducted on the saturated bicyclo[2.1.0]pentane radical cation, the principles of hyperconjugation and stereoelectronic control are undoubtedly relevant to the reactivity of this compound. The presence of the double bond and the carbonyl group in the "-one" derivative would introduce additional electronic factors that could either enhance or attenuate these effects. For instance, the alignment of the carbonyl π-system with the strained sigma bonds of the bicyclic framework could lead to unique stereoelectronic effects that dictate its reactivity towards nucleophiles or in pericyclic reactions.

Further computational studies specifically targeting this compound are needed to delineate the precise role of hyperconjugation and stereoelectronic effects in its chemical transformations. Such studies would involve analyzing the orbital interactions in both the ground state and in transition states of its reactions to provide a detailed understanding of its reactivity patterns.

Advanced Spectroscopic Characterization Techniques for Bicyclo 2.1.0 Pent 2 En 5 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.1.0]pentane derivatives. It provides detailed information about the connectivity of atoms and their spatial arrangements.

The structural assignment of bicyclo[2.1.0]pentane derivatives relies heavily on the interpretation of proton (¹H) and carbon-13 (¹³C) NMR spectra. cdnsciencepub.com The chemical shifts (δ) of the nuclei are highly indicative of their electronic environment, which is significantly influenced by the strain and geometry of the bicyclic system.

In the ¹H NMR spectrum, protons at the bridgehead positions (C1 and C4) and those on the cyclopropane (B1198618) and cyclobutene (B1205218) rings exhibit characteristic chemical shifts and coupling constants. For instance, in derivatives of the bicyclo[2.1.0]pentene system, upfield shifts for certain protons can be observed due to shielding effects arising from the compound's specific geometry. acs.org

The ¹³C NMR spectrum is equally informative. The carbons in the strained rings, particularly the bridgehead carbons and the carbonyl carbon (C5), display unique resonances. The unsaturated carbons of the double bond (C2 and C3) are typically observed in the downfield region characteristic of sp²-hybridized carbons. docbrown.info The precise chemical shifts provide direct evidence of the different carbon environments within the molecule. cdnsciencepub.comdocbrown.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Bicyclo[2.1.0]pentane/pentene Analogs

NucleusPositionTypical Chemical Shift Range (ppm)Notes
¹HBridgehead (C1, C4)1.5 - 2.5Highly dependent on substituents and stereochemistry.
¹HVinylic (C2, C3)5.5 - 7.0Location influenced by conjugation and substitution.
¹³CBridgehead (C1, C4)20 - 40Shielded due to strained environment.
¹³CVinylic (C2, C3)120 - 140Typical range for alkene carbons. docbrown.info
¹³CCarbonyl (C5)> 190Deshielded due to the electronegative oxygen atom.

Note: The data presented are generalized from various bicyclic systems and serve as an illustrative guide. Actual values for Bicyclo[2.1.0]pent-2-en-5-one may vary.

To definitively establish the stereochemistry of this compound and its derivatives, Nuclear Overhauser Effect (NOE) spectroscopy is employed. cdnsciencepub.comcdnsciencepub.com NOE is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds.

By irradiating a specific proton and observing which other protons show an enhanced signal, a map of through-space proximities can be constructed. This is crucial for determining the relative orientation of substituents on the bicyclic frame, for example, whether they are in an endo or exo position. For complex adducts of bicyclo[2.1.0]pentane, NOE studies have been instrumental in assigning the correct stereochemical configuration. cdnsciencepub.comcdnsciencepub.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a vital technique for detecting and characterizing molecules or intermediates with unpaired electrons, such as radicals. The high strain energy of the bicyclo[2.1.0]pentane skeleton makes it susceptible to reactions involving radical intermediates.

Studies on the radical reactions of bicyclo[2.1.0]pentane have shown that radical species are readily formed. rsc.org For example, the radiolytic oxidation of bicyclo[2.1.0]pentane at low temperatures generates its corresponding radical cation, which can be detected and characterized by ESR spectroscopy. rsc.org This initial radical species can then undergo rearrangement, such as the fission of the central C1–C4 bond, to form more stable radicals like the cyclopent-3-enyl radical, which has also been identified by its characteristic ESR spectrum. rsc.org ESR spectroscopy, therefore, provides invaluable mechanistic insight into the reactions of these strained systems.

X-ray Crystallography for Molecular Geometry and Conformational Analysis

For derivatives of bicyclo[2.1.0]pentane (also known as housanes), X-ray diffraction studies have been crucial for confirming their molecular geometry. acs.org These studies have revealed that the five-membered ring of the housane structure can be viewed as a flattened analog of a cyclopentane (B165970) derivative, with a fixed envelope conformation. semanticscholar.orgacs.orgresearchgate.net This structural rigidity is a key feature of this class of compounds. The analysis of crystalline derivatives provides fundamental data for understanding the effects of angular strain on chemical bonding and reactivity.

Table 2: Illustrative Crystallographic Data for a Bicyclo[2.1.0]pentane Derivative

ParameterValueReference
Bond Lengths (Å)
C1–C21.52 acs.org
C2–C31.56 acs.org
C1–C4 (Bridge)1.54 acs.org
C1–C51.51 acs.org
**Bond Angles (°) **
C1-C5-C4~95° semanticscholar.orgacs.org
Dihedral Angle~67° semanticscholar.orgacs.org

Note: Data are representative of the core bicyclo[2.1.0]pentane skeleton and may differ based on substitution.

Spectrophotometric Methods for Reaction Kinetics and Excited State Characterization

Spectrophotometry, particularly UV-Vis spectrophotometry, is a powerful tool for studying the kinetics of chemical reactions and characterizing the electronic properties of molecules. The thermal unimolecular isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene (B3395910), a process closely related to the potential reactivity of this compound, has been successfully monitored using this technique. rsc.org

By measuring the change in absorbance of the reactant or product over time at a specific wavelength, the rate of the reaction can be determined. Kinetic studies conducted over a range of temperatures allow for the determination of important thermodynamic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), through the Arrhenius equation.

Table 3: Kinetic Parameters for the Isomerization of Bicyclo[2.1.0]pent-2-ene

ParameterValueUnit
Temperature Range26.0 - 108.4°C
Activation Energy (Ea)26.88 ± 0.32kcal/mol
Pre-exponential Factor (log A)14.21 ± 0.20s⁻¹

Source: Data from the gas-phase unimolecular isomerization of bicyclo[2.1.0]pent-2-ene. rsc.org

These data are consistent with a mechanism involving a biradical transition state, providing deep insight into the reaction pathways available to these highly strained molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bicyclo[2.1.0]pent-2-en-5-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves intramolecular cyclization of precursors such as 5-hydroxybicyclo[2.1.0]pent-2-ene derivatives under acidic conditions. Optimization can be achieved by varying catalysts (e.g., Lewis acids), temperature, and solvent polarity. Yield improvements may require iterative DOE (Design of Experiments) approaches to identify critical parameters . Characterization via 1H^1H-NMR and IR spectroscopy validates structural integrity, while GC-MS monitors purity .

Q. How can spectroscopic data (e.g., NMR, IR) resolve ambiguities in the structural confirmation of this compound?

  • Methodological Answer : 13C^{13}C-NMR is critical for distinguishing carbonyl (C=O) signals (~200 ppm) from sp3^3-hybridized carbons. Discrepancies in coupling constants or unexpected peaks may indicate impurities or isomerization. Cross-validation with X-ray crystallography provides definitive structural confirmation .

Q. What computational methods are suitable for predicting the strain energy of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates strain energy by comparing the compound’s heat of formation with a strain-free reference. Results should be benchmarked against experimental thermochemical data (e.g., calorimetry) to address discrepancies .

Advanced Research Questions

Q. How does the ring strain in this compound influence its regioselectivity in [2+2] cycloaddition reactions compared to less strained analogues?

  • Methodological Answer : Kinetic studies under controlled conditions (e.g., photochemical activation) can track reaction pathways. Use PICO framework:

  • Population : this compound.
  • Intervention : UV irradiation for [2+2] cycloaddition.
  • Comparison : Less strained bicyclic ketones (e.g., bicyclo[3.1.0]hexan-2-one).
  • Outcome : Regioselectivity quantified via HPLC and 1H^1H-NMR .

Q. What mechanistic insights explain conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Contradictions may arise from varying experimental setups (e.g., heating rates, solvent effects). Employ a FINER-compliant approach:

  • Feasible : Use differential scanning calorimetry (DSC) to measure decomposition kinetics.
  • Novel : Compare with computational models (e.g., transition state theory).
  • Ethical : Disclose all experimental variables (e.g., oxygen presence).
  • Relevant : Resolve discrepancies for safe handling protocols .

Q. Can this compound serve as a precursor for synthesizing fused polycyclic systems via ring-opening cascades?

  • Methodological Answer : Explore ring-opening pathways (e.g., acid-mediated rearrangements) using PEO framework:

  • Population : this compound.
  • Exposure : Acidic conditions (e.g., H2_2SO4_4).
  • Outcome : Product diversity analyzed via LC-MS and X-ray crystallography. Compare results with theoretical predictions from frontier molecular orbital (FMO) analysis .

Data Contradiction Analysis

Table 1 : Conflicting Experimental vs. Computational Data on Strain Energy

MethodStrain Energy (kcal/mol)Source
DFT (B3LYP/6-31G*)28.5
Experimental (Calorimetry)31.2
Discrepancy Resolution Adjust DFT functionals (e.g., M06-2X) or account for solvent effects in simulations .

Guidelines for Rigorous Question Formulation

  • Use PICO to structure mechanistic studies .
  • Apply FINER criteria to ensure feasibility and novelty .
  • Address contradictions via iterative hypothesis testing (e.g., DSC vs. DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.